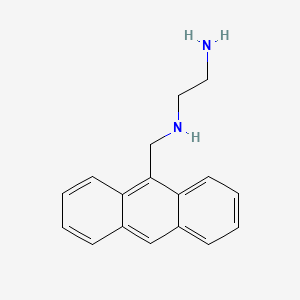
1,2-Ethanediamine, N-(9-anthracenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(9-anthracenylmethyl)-: is a chemical compound that features a 1,2-ethanediamine backbone with a 9-anthracenylmethyl group attached to one of the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- typically involves the reaction of 1,2-ethanediamine with 9-anthracenylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for 1,2-Ethanediamine, N-(9-anthracenylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(9-anthracenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anthracenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction could produce simpler amine compounds.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(9-anthracenylmethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- involves its ability to interact with various molecular targets. The anthracenylmethyl group can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, which can then interact with biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N1,N2-bis(9-anthracenylmethyl)-
- 1,2-Ethanediamine, N-methyl-
Uniqueness
1,2-Ethanediamine, N-(9-anthracenylmethyl)- is unique due to the presence of the anthracenylmethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes with metals and its potential interactions with biological macromolecules .
Propiedades
Número CAS |
161198-69-2 |
|---|---|
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
N'-(anthracen-9-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H18N2/c18-9-10-19-12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11,19H,9-10,12,18H2 |
Clave InChI |
LKRLVXKWQTZLNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


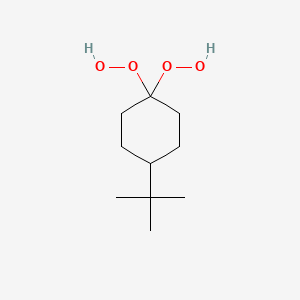
![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)

![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)


![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)

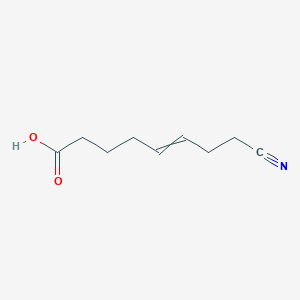
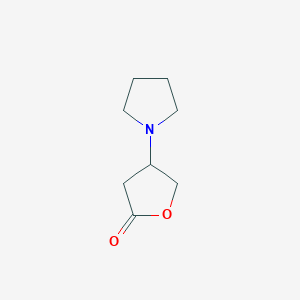
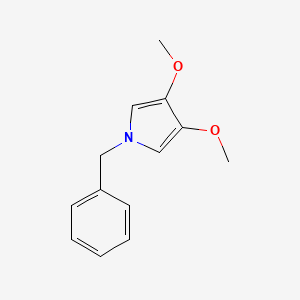
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
